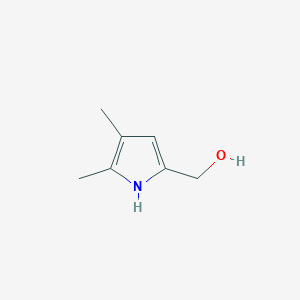

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol

Beschreibung

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol is a pyrrole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and methyl groups at the 4- and 5-positions of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom.

Eigenschaften

Molekularformel |

C7H11NO |

|---|---|

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

(4,5-dimethyl-1H-pyrrol-2-yl)methanol |

InChI |

InChI=1S/C7H11NO/c1-5-3-7(4-9)8-6(5)2/h3,8-9H,4H2,1-2H3 |

InChI-Schlüssel |

VYQHSSQHMXYKNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(NC(=C1)CO)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4,5-dimethylpyrrole with formaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods

Industrial production of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Reduction: 4,5-Dimethyl-1H-pyrrolidine-2-methanol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS RN: 1500-93-2)

- Structure : Features an acetyl (-COCH₃) group at the 2-position and methyl groups at 3- and 5-positions.

- Properties :

- Hydrogen bonding via the hydroxyl group may also lower its melting point relative to the acetylated analogue.

(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone (Compound 6 in )

- Structure : Contains a ketone (-CO-) linked to an o-tolyl group at the 2-position and methyl groups at 3- and 5-positions.

- Synthesis : Synthesized via C-2 selective acylation of 2,4-dimethyl-1H-pyrrole using EtMgBr and 2-methylbenzoyl chloride .

- Comparison : The ketone group in this compound facilitates conjugation with aromatic systems, whereas the hydroxymethyl group in the target compound may limit π-conjugation but introduce nucleophilic reactivity (e.g., participation in esterification or etherification).

Obatoclax (GX 15-070)

- Structure : Includes a (3,5-dimethyl-1H-pyrrol-2-yl)methylene moiety as part of a larger indole-pyrrole hybrid structure .

- Application : A pro-apoptotic anticancer agent targeting Bcl-2 family proteins .

- Comparison: The methylene bridge in obatoclax enhances rigidity and planararity, critical for protein binding. In contrast, the hydroxymethyl group in (4,5-Dimethyl-1H-pyrrol-2-yl)methanol introduces flexibility and polar interactions, which might alter bioactivity or pharmacokinetics.

Boiling/Melting Points

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.